molecular formula C20H16N4O5S B2457201 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 893967-92-5

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2457201
CAS No.: 893967-92-5
M. Wt: 424.43
InChI Key: YXUNRGDJPDXNFF-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl ring, which is further substituted with dimethoxy and nitro groups.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)19(25)21-13-5-3-4-12(8-13)15-11-23-6-7-30-20(23)22-15/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNRGDJPDXNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Free Cyclization for Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized via a propargylation-cyclization sequence. Propargyl tosylates react with 2-mercaptoimidazoles under basic conditions (K₂CO₃, DMF, 80°C) to yield the heterocycle. For 6-phenyl substitution, 3-bromoimidazo[2,1-b]thiazole undergoes Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C).

Representative Procedure :

  • Combine 2-mercaptoimidazole (1.0 eq), propargyl tosylate (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
  • Stir at 80°C for 12 hours.
  • Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc 4:1).

Introduction of the 3-Aminophenyl Group

Nitration of 6-phenylimidazo[2,1-b]thiazole (HNO₃/H₂SO₄, 0°C) followed by reduction (Fe/HCl, ethanol, reflux) yields 3-amino-6-phenylimidazo[2,1-b]thiazole .

Synthesis of 4,5-Dimethoxy-2-Nitrobenzoyl Chloride

Nitration and Methoxylation of Benzoic Acid

Starting with 3,4-dimethoxybenzoic acid:

  • Nitration : Treat with fuming HNO₃ in H₂SO₄ at 0°C to introduce nitro group at C2.
  • Activation : Convert 4,5-dimethoxy-2-nitrobenzoic acid to acyl chloride using SOCl₂ (reflux, 4 h).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 4.10 (s, 6H, -OCH₃).
  • LC-MS : m/z 256.1 [M+H]⁺.

Amide Bond Formation

Coupling of Acyl Chloride with Aniline Derivative

React 3-amino-6-phenylimidazo[2,1-b]thiazole with 4,5-dimethoxy-2-nitrobenzoyl chloride in anhydrous THF using Et₃N as base (0°C to rt, 12 h).

Optimized Conditions :

  • Molar ratio (amine:acyl chloride): 1:1.2
  • Solvent: THF
  • Base: Et₃N (3.0 eq)
  • Yield: 78% after column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 10.32 (s, 1H, -NH), 8.45 (s, 1H, Ar-H), 8.12–7.98 (m, 4H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 4.02 (s, 6H, -OCH₃).
  • ¹³C NMR : δ 165.4 (C=O), 152.1–110.2 (Ar-C), 56.8 (-OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₇N₄O₅S : 437.0918 [M+H]⁺
  • Observed : 437.0921 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, a continuous flow system optimizes:

  • Heterocycle formation : Microreactors enhance heat transfer during cyclization.
  • Amide coupling : Tubular reactors with immobilized coupling agents reduce reagent waste.

Green Chemistry Metrics

  • Atom Economy : 82% (cyclization step).
  • E-factor : 1.3 (solvent recovery included).

Challenges and Mitigation Strategies

Challenge Solution Reference
Nitro group reduction Use Fe/HCl under inert atmosphere
Low amide coupling yield Switch to HATU/DIPEA in DMF
Purification complexity Gradient HPLC (C18, MeCN/H₂O)

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an imidazo[2,1-b]thiazole ring fused with a phenyl group and substituted with methoxy and nitro groups. The molecular formula is C20H19N3O4SC_{20}H_{19}N_3O_4S with a molecular weight of approximately 395.45 g/mol.

PropertyValue
Molecular FormulaC20H19N3O4SC_{20}H_{19}N_3O_4S
Molecular Weight395.45 g/mol
CAS Number893969-44-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, particularly focal adhesion kinase (FAK) which is overexpressed in several cancers .
  • Antimicrobial Activity : Similar compounds in the imidazo[2,1-b]thiazole class have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis by targeting pantothenate synthetase . This suggests that this compound may also possess similar properties.
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit cytotoxic effects across various cancer cell lines, potentially through mechanisms involving apoptosis and inhibition of cell migration .

Anticancer Activity

Recent studies have evaluated the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against pancreatic cancer cell lines, showing IC50 values ranging from 0.59 to 2.81 μM . These studies suggest that the compound could inhibit tumor growth effectively.

Antimycobacterial Activity

Research has highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis:

  • Selectivity : A study reported that certain derivatives showed selective inhibition against M. tuberculosis while sparing non-tuberculous mycobacteria . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Case Studies and Research Findings

  • Study on FAK Inhibition :
    • A new class of imidazo[2,1-b][1,3,4]thiadiazole compounds was found to inhibit FAK phosphorylation in mesothelioma cells. The study indicated that these compounds could enhance the efficacy of gemcitabine by increasing the expression of hENT-1 transporter .
  • Antimicrobial Properties :
    • Compounds structurally related to this compound have shown promising results against M. tuberculosis with specific binding to pantothenate synthetase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the imidazo[2,1-b]thiazole core first, followed by coupling with substituted phenylbenzamide intermediates. Key steps include:

  • Core formation : Cyclocondensation of aminothiazoles with α-haloketones under reflux in ethanol or DMF .
  • Coupling : Use of Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for aryl-aryl bond formation .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (DMF/THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) significantly impact yields. Monitor via TLC (Silica Gel 60 F₂₅₄) with chloroform:acetone (3:1) .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodology :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable via recrystallization from methanol/water .
  • Structural confirmation :
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare to analogs in .
  • HRMS : Confirm molecular ion peak (C₂₁H₁₈N₄O₅S) with <2 ppm error .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Anticancer activity : MTT assay on glioblastoma (U87) or renal proximal tubule cells (RPTCs) at 1–100 µM. Compare to SRT1720, a structurally related mitochondrial biogenesis inducer .
  • Apoptosis pathways : Measure caspase-3 activation and ER stress markers (GRP78, CHOP) via Western blot .

Advanced Research Questions

Q. How does this compound modulate mitochondrial biogenesis, and what mechanistic insights exist?

  • Methodology :

  • Mitochondrial DNA copy number : qPCR targeting ND6 or ND1 genes in RPTCs after 24-hr treatment .
  • SIRT1/PGC-1α pathway : Use siRNA knockdown to assess dependency. Measure deacetylated PGC-1α via immunoprecipitation .
  • Functional assays : Oxygen consumption rate (Seahorse XF Analyzer) and ATP quantification (luciferase assay) .

Q. What structural modifications enhance target selectivity or potency against glioblastoma?

  • SAR insights :

  • Nitro group : Critical for pro-apoptotic activity; replacement with methoxy reduces ER stress induction .
  • Imidazothiazole substituents : Bulky groups (e.g., 2,3-dihydrobenzo[d]ioxin) improve blood-brain barrier penetration .
  • Benzamide modifications : 4,5-Dimethoxy enhances solubility; fluorination at C-2 improves metabolic stability .

Q. How can researchers resolve contradictions in apoptosis mechanisms reported across studies?

  • Methodology :

  • Dose-dependent effects : Low doses (≤10 µM) may activate SIRT1/PGC-1α (pro-survival), while high doses (>50 µM) induce ER stress .
  • Cell-type specificity : Compare glioblastoma vs. normal astrocytes using transcriptomics (RNA-seq) to identify divergent pathway activation .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology :

  • Orthotopic glioblastoma : Intracranial implantation of luciferase-tagged U87 cells in nude mice. Assess tumor growth via bioluminescence and survival .
  • Pharmacokinetics : LC-MS/MS to measure brain/plasma ratios after oral administration. Target >0.3 for CNS efficacy .

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